molecular formula C17H12ClNO2 B13068223 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No.: B13068223
M. Wt: 297.7 g/mol
InChI Key: RBQULCZBYXGJHP-UHFFFAOYSA-N
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Description

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a complex organic compound characterized by the presence of a chlorobenzoyl group, a methyl group, and an indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps. One common method includes the Friedel-Crafts acylation reaction, where 2-chloro-benzoyl chloride reacts with an indolizine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-benzoyl chloride: A precursor in the synthesis of 3-(2-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde.

    Benzoyl peroxide: Shares the benzoyl group but differs in its peroxide linkage and applications.

    Indolizine derivatives: Compounds with similar indolizine rings but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications and makes it a valuable compound in research and industry .

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

3-(2-chlorobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12ClNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3

InChI Key

RBQULCZBYXGJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Cl

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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